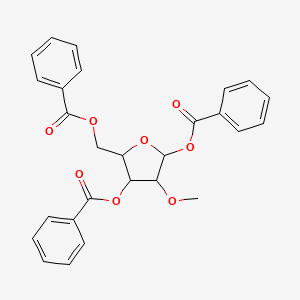

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate

Beschreibung

“(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate” (CAS 68045-07-8) is a structurally complex benzoate ester derivative of a modified ribofuranose backbone. Its molecular formula is C₂₇H₂₄O₈, with a molecular weight of 476.48 g/mol . The compound features three benzoyloxy groups at positions 3, 5, and the methyl position of the oxolane ring, along with a methoxy group at position 4 . It is commonly referred to by synonyms such as 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose or 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribose, indicating its sugar-derived framework .

This compound is primarily utilized in pharmaceutical and biochemical research as a synthetic intermediate, particularly in nucleoside and carbohydrate chemistry . Its benzoyl-protected hydroxyl groups enhance stability during synthetic reactions, making it valuable for constructing complex molecular architectures.

Eigenschaften

IUPAC Name |

(3,5-dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKQRBSDABCRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Arabinofuranose + Benzoyl chloride (BzCl) + Pyridine or Triethylamine at 0°C | Selective benzoylation of hydroxyl groups at C-2, C-3, and C-5 positions | Formation of tri-O-benzoyl arabinofuranose intermediate |

| 2 | Methylation using methyl iodide (MeI) or dimethyl sulfate in presence of base | Methylation of free hydroxyl group at C-1 position | Formation of methyl glycoside derivative |

| 3 | Purification by column chromatography (petroleum ether/ethyl acetate gradient) | Removal of impurities and isolation of product | Pure (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate |

- The benzoylation reaction is typically carried out at low temperature (0°C) to improve regioselectivity and reduce side reactions.

- Pyridine acts both as a solvent and base to neutralize HCl generated during benzoylation.

- Methylation usually follows benzoylation to avoid unwanted methylation of free hydroxyls.

- Purification is critical to remove unreacted starting materials and side products.

Industrial Scale Synthesis

In industrial settings, the synthesis follows the same fundamental steps but utilizes:

- Automated reactors for precise temperature and reagent control.

- Large-scale chromatographic or crystallization methods for purification.

- Optimization of solvent systems and reaction times to maximize yield and purity.

This scale-up ensures reproducibility and efficiency in producing the compound for research and pharmaceutical applications.

Reaction Conditions and Optimization

Benzoylation Reaction Parameters

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0°C to room temperature | Lower temperatures favor selective benzoylation |

| Solvent | Pyridine or dichloromethane | Pyridine serves as base and solvent; CH2Cl2 used for extraction |

| Benzoyl chloride equivalents | 3-4 equivalents | Ensures complete protection of hydroxyl groups |

| Reaction time | 1-4 hours | Longer times improve conversion but may increase side reactions |

Methylation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Methylating agent | Methyl iodide or dimethyl sulfate | Strong methylating agents for glycoside formation |

| Base | Potassium carbonate or sodium hydride | Deprotonates hydroxyl for nucleophilic attack |

| Solvent | Acetone, DMF, or DMSO | Polar aprotic solvents favor methylation |

| Temperature | Room temperature to 50°C | Mild heating accelerates reaction |

| Reaction time | 4-24 hours | Monitored to avoid over-methylation |

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR and 13C NMR confirm the presence and positions of benzoyl groups and methylation.

- The anomeric proton signal at ~5.0 ppm indicates the α-configuration of the methyl glycoside.

- Carbonyl carbons of benzoyl groups appear around 165-170 ppm in 13C NMR.

Mass Spectrometry (MS)

- Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (m/z ~477 [M+H]+).

- Fragmentation patterns support the benzoyl protection pattern.

Infrared Spectroscopy (IR)

- Strong absorption bands at ~1720 cm⁻¹ correspond to ester carbonyl groups of benzoyl moieties.

- Absence of free hydroxyl stretch (~3400 cm⁻¹) confirms complete protection.

Comparative Analysis with Related Compounds

| Compound Name | Benzoyl Protection Positions | Methylation Position | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate | 2,3,5 positions | C-1 (anomeric) | 476.5 | Tri-O-benzoyl protection with methyl glycoside |

| Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | 2,3,5 positions | C-1 (anomeric) | 476.5 | Same as above, used interchangeably |

| 2',3',5'-tri-O-benzoyl-2'-C-methyluridine | 2,3,5 positions + methyl at C-2' | C-1 (anomeric) | 570.5 | Additional pyrimidine base attached |

The tri-benzoylated methyl arabinofuranoside is a key intermediate with superior stability and reactivity compared to acetylated analogs, enabling selective transformations in carbohydrate synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted oxolane derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The target compound’s 4-methoxy group enhances steric protection and lipophilicity compared to the 4-hydroxy-4-methyl analogue (CAS 16434-48-3), which may increase solubility in organic solvents . The ketone-containing derivative (CAS 729596-46-7) exhibits reduced molecular weight and altered reactivity due to the oxo group .

- Synthetic Utility : All three compounds serve as intermediates in drug synthesis, but the methoxy-substituted derivative (CAS 68045-07-8) is preferred for nucleoside protection due to its stability under acidic conditions .

Comparison with Simple Alkyl Benzoates

Key Observations :

- Complexity vs. Simplicity : The target compound’s poly-substituted oxolane backbone contrasts sharply with simple alkyl benzoates, resulting in higher molecular weight (>470 g/mol vs. <250 g/mol) and specialized applications (pharmaceutical synthesis vs. bulk industrial uses) .

- Functional Diversity : Simple benzoates like methyl or ethyl derivatives are volatile and used in fragrances, while the target compound’s rigid, multi-benzoylated structure enables precise stereochemical control in drug development .

Biologische Aktivität

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C27H24O8

- Molecular Weight : 476.475 g/mol

- Functional Groups : Methoxy group, two benzoyloxy groups, and a methyl benzoate moiety.

These structural features contribute to its reactivity and potential interactions within biological systems.

The biological activity of (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially impacting cellular functions.

- Receptor Interaction : It could interact with specific cellular receptors, modulating signaling pathways that influence cell behavior.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against a range of pathogens .

Antimicrobial Activity

Research indicates that derivatives of methyl benzoate show significant antimicrobial properties. For instance:

- Inhibition Zones : Compounds similar to (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate demonstrated inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus.

| Compound Name | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 7 | S. aureus |

These findings suggest that (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate may possess similar properties .

Case Studies

- Insecticidal Activity : A study examined the effects of methyl benzoate on pest species such as Tetranychus urticae, showing a reduction in egg hatch rates and adult mortality at specific concentrations. This suggests potential use in agricultural applications .

- Neurotoxic Effects : Research indicated that high doses of methyl benzoate derivatives could reduce cholinesterase activity in animal models, hinting at neurotoxic effects that warrant further investigation .

Therapeutic Applications

Given its biological activities, (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate may have potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.

- Agriculture : As an environmentally safe insecticide.

Q & A

Q. What are the standard synthetic routes for (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step esterification and protection/deprotection strategies. Key steps include:

- Benzoylation of hydroxyl groups using benzoyl chloride in anhydrous conditions with a base (e.g., pyridine) to prevent hydrolysis .

- Methoxy group introduction via alkylation with methyl iodide under controlled pH to avoid over-substitution . Critical parameters include:

- Temperature control : Excessive heat (>60°C) during benzoylation may lead to ester cleavage.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity but require rigorous drying to prevent side reactions .

- Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity in methoxy group placement .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : To verify ester linkages, methoxy group placement, and stereochemistry (e.g., coupling constants for oxolane ring conformation) .

- IR spectroscopy : Confirmation of carbonyl (C=O, ~1720 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

- HPLC-MS : For purity assessment (>95%) and detection of trace impurities (e.g., unreacted benzoyl chloride derivatives) .

- Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in:

- Experimental models : Cell-line-specific sensitivity (e.g., HeLa vs. HEK293) may alter observed cytotoxicity .

- Solubility factors : Use of DMSO vs. aqueous buffers can influence bioavailability and activity .

- Metabolic stability : Differences in liver microsome assays (human vs. rodent) may explain divergent pharmacokinetic data . Methodological recommendations :

- Include positive controls (e.g., cisplatin for cytotoxicity) to benchmark activity.

- Perform dose-response curves across multiple concentrations to establish EC₅₀/IC₅₀ consistency .

Q. What strategies are effective in optimizing reaction conditions to mitigate side product formation during synthesis?

Common side products include di-ester byproducts (from over-benzoylation) and ring-opened derivatives (due to acidic conditions). Mitigation approaches:

- Stepwise benzoylation : Sequential addition of benzoyl chloride with intermediate purification to limit over-substitution .

- pH monitoring : Maintain neutral to slightly basic conditions (pH 7–8) during methoxy group introduction to prevent oxolane ring hydrolysis .

- Purification protocols : Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate the target compound from polar byproducts .

Q. How should researchers design studies to investigate the compound’s interaction with biological macromolecules (e.g., proteins)?

A robust experimental framework includes:

- Molecular docking : Preliminary in silico screening (e.g., AutoDock Vina) to identify potential binding pockets in target proteins .

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis (KD, kon/koff) using immobilized protein .

- Circular Dichroism (CD) : To assess conformational changes in proteins upon ligand binding .

- Control experiments : Include competitive binding assays with known inhibitors to validate specificity .

Data Contradiction and Reproducibility

Q. What steps can be taken to resolve inconsistencies in toxicity data between in vitro and in vivo studies?

Key considerations:

- Metabolic profiling : Compare in vitro liver microsome data with in vivo plasma metabolite analysis to identify detoxification pathways .

- Dosage calibration : Ensure in vivo doses account for bioavailability differences (e.g., oral vs. intravenous administration) .

- Species-specific effects : Cross-validate results in multiple animal models (e.g., murine vs. zebrafish) .

Q. How can limitations in experimental design (e.g., small sample sizes, degradation artifacts) be minimized?

Recommendations from recent studies:

- Sample stabilization : Store compounds at –80°C under argon to prevent oxidation/hydrolysis .

- Replicate experiments : Use ≥3 biological replicates with statistical power analysis (α=0.05, power=0.8) .

- Degradation controls : Include time-course assays to monitor compound stability under experimental conditions .

Applications in Drug Development

Q. What evidence supports the compound’s potential as a nucleoside analog precursor?

Structural analogs (e.g., [(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate) demonstrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.